molecular formula C16H23ClN2O B2455377 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride CAS No. 1423043-74-6

2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride

Cat. No.: B2455377
CAS No.: 1423043-74-6
M. Wt: 294.82
InChI Key: IUCRUWDSJCXLAX-QDVCFFRGSA-N
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Description

2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a methylphenyl group, and a pyrrolidine-2-carbonyl group. It is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[2-(2-methylphenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-12-6-2-3-7-13(12)15-9-5-11-18(15)16(19)14-8-4-10-17-14;/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3;1H/t14-,15?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCRUWDSJCXLAX-QDVCFFRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)C3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2CCCN2C(=O)[C@@H]3CCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenylamine with pyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Target Identification : Research indicates that compounds similar to this one may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that related compounds can inhibit CDK12, suggesting potential applications in cancer therapeutics .

Veterinary Medicine

The compound has been explored for its efficacy in veterinary medicine, particularly in treating parasitic infections in livestock. In pharmacokinetic studies, formulations containing this compound demonstrated improved bioavailability and therapeutic effectiveness against Trypanosoma infections in cattle .

Study Dosage Efficacy Notes
Pharmacokinetic Study10 mg/kg IMFull cure against T. congolenseImproved formulation led to 73% bioavailability

Synthetic Chemistry

The synthesis of this compound involves complex chemical reactions that can be optimized for better yields. It serves as a scaffold for developing new derivatives with enhanced biological activity or specificity .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrrolidine derivatives indicated that modifications to the structure of compounds like 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride could enhance their efficacy against specific cancer cell lines. The study measured cell viability and apoptosis rates in treated cells compared to controls.

Case Study 2: Veterinary Efficacy

In a veterinary context, the compound was administered to cattle infected with T. vivax. The results showed significant improvement in health and reduction in parasitic load when dosed appropriately over several days. This case highlights the potential for developing effective treatments for livestock diseases using this compound.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyrrolidine: A simpler pyrrolidine derivative with similar structural features.

    Pyrrolidine-2-carboxylic acid: Another related compound with a pyrrolidine ring and a carboxyl group.

Uniqueness

2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-(2-Methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, with CAS number 1290213-00-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol
  • Structure : The compound features a pyrrolidine core, which is significant in various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial effects. For instance, certain pyrrolidine derivatives have been tested against various bacterial strains, showing minimal inhibitory concentrations (MIC) that suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests it may act as an inhibitor of key enzymes involved in cancer progression. The mechanism likely involves interaction with specific molecular targets, potentially inhibiting pathways related to cell proliferation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various receptors and enzymes:

  • Inhibition of MDM2 : Some studies have highlighted the potential of similar compounds to inhibit the MDM2 protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased apoptosis in cancer cells .
  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular processes like proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 3.125 μg/mL
AnticancerMDM2 InhibitionInduces apoptosis
Enzyme ModulationVarious EnzymesAlters metabolism

Case Study: Anticancer Efficacy

In a study investigating the anticancer efficacy of similar pyrrolidine derivatives, compounds were shown to significantly inhibit tumor growth in xenograft models. For example, compounds with structural similarities to this compound demonstrated complete tumor regression at specific dosages .

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